Engineering Smart Biomaterials: A Technical Guide to the Physicochemical Properties of 3-Ethyl-1-vinyl-2-pyrrolidone
Engineering Smart Biomaterials: A Technical Guide to the Physicochemical Properties of 3-Ethyl-1-vinyl-2-pyrrolidone
Introduction & Strategic Significance
In the landscape of advanced drug delivery and smart biomaterials, the demand for thermoresponsive polymers has driven significant innovation in monomer design. While poly(N-vinylpyrrolidone) (PVP) is a ubiquitous, highly water-soluble excipient, it lacks the tunable phase-transition properties required for next-generation, stimuli-responsive applications.
Enter 3-Ethyl-1-vinyl-2-pyrrolidone (C2NVP) . By introducing a hydrophobic ethyl group at the C3 position of the pyrrolidone ring, polymer chemists have created a monomer that bridges the gap between biocompatibility and thermodynamic responsiveness. When polymerized, C2NVP yields a material with a precise Lower Critical Solution Temperature (LCST), making it an indispensable building block for in-situ gelling implants, smart nanocarriers, and kinetic hydrate inhibitors[1].
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, synthetic causality, and controlled polymerization protocols of C2NVP, providing a self-validating framework for researchers and drug development professionals.
Fundamental Physicochemical Profile
The physicochemical behavior of C2NVP is dictated by the delicate balance between its hydrophilic lactam core and its hydrophobic ethyl and vinyl substituents. This amphiphilic nature is the core driver of its utility in macromolecular architecture.
Below is a consolidated summary of the monomer's quantitative properties:
| Property | Value | Analytical Significance | Source |
| IUPAC Name | 1-ethenyl-3-ethylpyrrolidin-2-one | Standardized nomenclature | [2] |
| CAS Number | 107313-86-0 (Synonym: 107313-85-9) | Registry identification | [3] |
| Molecular Formula | C8H13NO | Defines stoichiometric ratios | [2] |
| Molecular Weight | 139.19 g/mol | Critical for RAFT CTA/monomer ratios | [2] |
| Computed XLogP3 | 1.2 | Indicates mild lipophilicity | [2] |
| Homopolymer LCST | ~27 °C (in aqueous solution) | Baseline for thermoresponsive gels | [1] |
| Copolymer LCST Range | 27 °C to 40 °C (with NVP) | Tunable range for physiological use | [1] |
Mechanistic Chemistry: Monomer Synthesis
The synthesis of C2NVP relies on the selective alkylation of N-vinylpyrrolidone (NVP). Because the lactam carbonyl is susceptible to nucleophilic attack, the choice of base and reaction conditions is critical to prevent unwanted ring-opening or vinyl polymerization.
Experimental Protocol 1: LDA-Mediated Alkylation of NVP
This protocol is designed as a self-validating system, incorporating in-process causality and quality control.
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System Preparation: Dissolve NVP in anhydrous Tetrahydrofuran (THF) under a strict nitrogen atmosphere.
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Causality: Moisture rapidly quenches strong bases, while oxygen can induce premature radical polymerization of the vinyl group[4].
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Selective Deprotonation: Cool the reactor to 0 °C. Dropwise, add a 2.0 M solution of Lithium Diisopropylamide (LDA) in THF (1:1 molar equivalent to NVP).
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Causality: LDA is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the C3 position to form a stable enolate without attacking the carbonyl carbon. Maintaining 0 °C prevents thermal degradation of the enolate[4].
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Nucleophilic Substitution: Add a slight molar excess of 1-bromoethane (ethyl bromide) to the chilled enolate mixture. Allow the reaction to warm to room temperature and stir for 24 hours.
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Causality: The primary alkyl halide undergoes a clean
substitution at the sterically hindered C3 position, yielding the ethylated product[4].
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Quenching & Biphasic Extraction: Quench the reaction with deionized water, then extract the aqueous phase three times with dichloromethane (DCM).
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Causality: Water neutralizes any unreacted LDA. DCM selectively partitions the hydrophobic C2NVP away from the aqueous lithium bromide salts.
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Validation & QC: Dry the organic layer over anhydrous
, filter, and evaporate under vacuum.-
Self-Validation: Confirm the structural integrity via
NMR ( ). The successful synthesis is validated by the appearance of an ethyl triplet at ~0.96 ppm and the preservation of the vinyl double-doublet at ~7.09 ppm[5].
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Workflow for the synthesis and RAFT polymerization of 3-Ethyl-1-vinyl-2-pyrrolidone.
Controlled Polymerization via RAFT
To utilize C2NVP in biomedical applications, the resulting polymer must have a predictable molecular weight and a narrow dispersity index (Đ). Free radical polymerization often yields broad distributions. Therefore, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the industry standard.
Experimental Protocol 2: RAFT Copolymerization for Tunable LCST
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Reaction Assembly: In a Schlenk flask, combine C2NVP, NVP (comonomer), Azobisisobutyronitrile (AIBN, initiator), and S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate (MHEX) as the Chain Transfer Agent (CTA) in ethanol.
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Causality: NVP derivatives are "Less-Activated Monomers" (LAMs). Standard dithiobenzoate CTAs fail because they form overly stable intermediate radicals. Xanthates like MHEX are strictly required to maintain the reversible addition-fragmentation equilibrium for LAMs[6].
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Deoxygenation: Perform three consecutive freeze-pump-thaw cycles.
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Causality: Oxygen is a potent radical scavenger. Failing to remove it will prematurely terminate the RAFT process, resulting in dead polymer chains and high dispersity[4].
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Thermal Initiation: Back-fill the flask with nitrogen and heat to 70 °C for 24 hours.
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Causality: 70 °C aligns with the optimal 10-hour half-life decomposition temperature of AIBN, ensuring a steady, low concentration of primary radicals that preserves the "living" character of the polymerization[4].
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Validation & QC: Precipitate the polymer in cold n-hexane and dry under vacuum.
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Self-Validation: Analyze the product via Gel Permeation Chromatography (GPC). A successful RAFT process is validated by a dispersity index (Đ) of < 1.5. Use
NMR to verify the final C2NVP/NVP incorporation ratio, which dictates the exact LCST[6].
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Thermodynamic Phase Transition (LCST) Behavior
The most valuable physicochemical property of poly(C2NVP) is its thermoresponsiveness. The homopolymer exhibits an LCST of approximately 27 °C in water[1].
The Mechanistic Logic: At room temperature (T < LCST), the polymer is highly soluble. This is an enthalpy-driven state where hydrogen bonding between the surrounding water molecules and the lactam carbonyl groups dominates. As the temperature increases toward physiological levels (T > LCST), the entropic penalty of maintaining highly ordered water "cages" around the hydrophobic ethyl and vinyl backbone becomes thermodynamically unfavorable. The hydrogen bonds break, and hydrophobic interactions take over, causing the polymer chains to undergo a rapid conformational collapse into an insoluble, physical gel[7].
Thermodynamic phase transition logic of poly(C2NVP) across its LCST.
Applications in Drug Development
By adjusting the feed ratio of the hydrophobic C2NVP to the hydrophilic NVP during RAFT copolymerization, formulation scientists can precisely tune the LCST between 27 °C and 40 °C[1]. This unlocks several advanced applications:
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In-Situ Gelling Implants: Formulations can be designed to remain as low-viscosity, injectable liquids at room temperature (20–25 °C). Upon subcutaneous injection, the transition to body temperature (37 °C) triggers an immediate sol-gel transition, creating a localized depot for sustained drug release[8].
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Smart Nanocarriers: C2NVP copolymers are utilized to stabilize metal nanoparticles (e.g., Rhodium or Gold). The thermoresponsive corona allows the nanoparticles to precipitate out of solution for easy recovery after a catalytic or targeted therapeutic delivery cycle[9].
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 14205343, 3-Ethyl-1-vinyl-2-pyrrolidone". PubChem. URL:[Link]
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Katsarava, R. et al. "3-Ethylated N-Vinyl-2-pyrrolidone with LCST Properties in Water". Macromolecular Rapid Communications, PubMed. URL:[Link]
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Wang, Y. et al. "Thermoresponsive Tetrablock Terpolymers: Effect of Architecture and Composition on Gelling Behavior". Macromolecules, ACS Publications. URL:[Link]
- Chen, Y. et al. "Recipe for in-situ gel, and implant, drug delivery system formed thereby". Google Patents (US20150111979A1).
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Zhang, L. et al. "Synthesis of PNVP-Based Copolymers with Tunable Thermosensitivity by Sequential Reversible Addition–Fragmentation Chain Transfer Copolymerization...". MDPI Polymers. URL:[Link]
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Li, X. et al. "Solubility of Rh MNPs stabilized by the PVP family in thirteen solvents...". ResearchGate. URL: [Link]
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Pispas, S. et al. "Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique". MDPI Polymers. URL:[Link]
Sources
- 1. 3-Ethylated N-Vinyl-2-pyrrolidone with LCST Properties in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-1-vinyl-2-pyrrolidone | C8H13NO | CID 14205343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-1-vinylpyrrolidin-2-one | 107313-85-9 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20150111834A1 - Recipe for in-situ gel, and implant, drug delivery system formed thereby - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
